molecular formula C22H23N3O B8649185 4-(5-(4-Pentylphenyl)pyrimidin-2-yl)benzamide CAS No. 63617-55-0

4-(5-(4-Pentylphenyl)pyrimidin-2-yl)benzamide

Cat. No. B8649185
Key on ui cas rn: 63617-55-0
M. Wt: 345.4 g/mol
InChI Key: HYKPKRIQTISUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062798

Procedure details

4.46 g. of 2-(4-n-pentylphenyl)-3-ethoxy-acrolein, 3.63 g. of the 4-amidinobenzoic acid amide hydrochloride described above and 0.0254 mol of sodium methylate (obtained by dissolving 0.584 g. of sodium metal in methanol) are suspended in 250 ml. of methanol and stirred overnight at room temperature under an atmosphere of nitrogen. The yellow suspension is then filtered and the residue is washed with a little ethanol and suspended in 1.4 liters of ether for further purification. The suspension is washed with water and then filtered again. Sparingly soluble 4-[5-(4-n-pentylphenyl)-2-pyrimidinyl]benzoic acid amide is obtained.
Name
2-(4-n-pentylphenyl)-3-ethoxy-acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0.584 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12](=[CH:15]OCC)[CH:13]=O)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].Cl.[C:20]([C:23]1[CH:31]=[CH:30][C:26]([C:27]([NH2:29])=[O:28])=[CH:25][CH:24]=1)(=[NH:22])[NH2:21].C[O-].[Na+]>CO>[CH2:1]([C:6]1[CH:7]=[CH:8][C:9]([C:12]2[CH:13]=[N:21][C:20]([C:23]3[CH:31]=[CH:30][C:26]([C:27]([NH2:29])=[O:28])=[CH:25][CH:24]=3)=[N:22][CH:15]=2)=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|

Inputs

Step One
Name
2-(4-n-pentylphenyl)-3-ethoxy-acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)C(C=O)=COCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(N)(=N)C1=CC=C(C(=O)N)C=C1
Step Three
Name
sodium methylate
Quantity
0.584 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The yellow suspension is then filtered
WASH
Type
WASH
Details
the residue is washed with a little ethanol
CUSTOM
Type
CUSTOM
Details
suspended in 1.4 liters of ether for further purification
WASH
Type
WASH
Details
The suspension is washed with water
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C=1C=NC(=NC1)C1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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